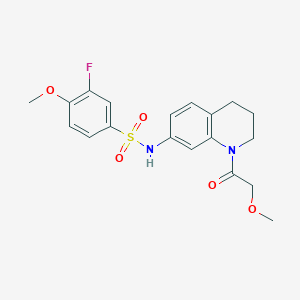

3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFUSGFIZAEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : To synthesize 3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, the process usually involves multiple steps:

Starting Materials: : The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and benzenesulfonyl chloride.

Initial Reactions: : The 3-fluoro-4-methoxyaniline undergoes a sulfonylation reaction with benzenesulfonyl chloride to form 3-fluoro-4-methoxybenzenesulfonamide.

Quinoline Derivative Formation: : Separately, the tetrahydroquinoline derivative is synthesized through a reaction involving 2-methoxyacetyl chloride and an appropriate quinoline precursor.

Coupling Reaction: : Finally, the 3-fluoro-4-methoxybenzenesulfonamide is coupled with the tetrahydroquinoline derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under controlled temperature and pH conditions.

Industrial Production Methods: : Industrial-scale production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated purification systems to minimize by-products and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly involving the fluoro and methoxy groups.

Oxidation and Reduction: : Specific conditions can lead to oxidation or reduction of the sulfonamide or tetrahydroquinoline moiety.

Addition Reactions: : The methoxy and fluoro groups can participate in various addition reactions under suitable conditions.

Common Reagents and Conditions

Substitution: : Reagents such as sodium hydroxide, acetic acid, and various halides.

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: : Depending on the reaction type, major products can include modified sulfonamides, quinoline derivatives, or fluoro- and methoxy-substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: : The compound serves as a versatile building block for synthesizing complex molecules and studying reaction mechanisms involving sulfonamides, quinolines, and fluoroaromatic systems.

Biology: : In biological research, the compound's unique structure may interact with various biomolecules, offering potential insights into enzyme inhibition, protein binding, and receptor interactions.

Medicine: : Due to its complex structure, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its medicinal properties could lead to the development of new therapeutic agents.

Industry: : The compound's reactivity makes it useful in the synthesis of dyes, polymers, and specialty chemicals, contributing to advancements in material science and industrial chemistry.

Mecanismo De Acción

Mechanism: : The compound's mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with enzymes or receptors, altering biochemical pathways.

Molecular Targets and Pathways

Enzymes: : May inhibit specific enzymes by binding to their active sites.

Receptors: : Could modulate receptor activity, influencing signal transduction pathways.

Cellular Pathways: : Might affect cellular pathways related to inflammation, cell growth, or apoptosis.

Comparación Con Compuestos Similares

The target compound shares structural motifs with other sulfonamide derivatives, differing primarily in substituent groups on the benzene and tetrahydroquinoline moieties. Below is a detailed comparison with two analogues from the literature.

Structural Comparisons

Table 1: Structural Comparison of Target Compound and Analogues

Key Observations :

- Substituent Effects: The methoxy group (target) and ethoxy group () are electron-donating, enhancing solubility but differing in steric bulk. Fluorine at the 3-position (target, ) vs. The 2-methoxyacetyl group (target) introduces polarity, while trifluoroacetyl () and propylsulfonyl () are electron-withdrawing, affecting stability and reactivity .

Physicochemical Properties

- Solubility : Methoxy and ethoxy groups enhance hydrophilicity compared to cyclopropylethyl () or sulfonyl groups ().

- Stability : Trifluoroacetyl () may resist hydrolysis better than methoxyacetyl (target), while sulfonyl groups () confer thermal stability .

Analytical Characterization

All compounds were characterized using NMR and HRMS (e.g., reports distinct ¹⁹F NMR signals for trifluoroacetyl and fluorine substituents) . The target compound’s ¹H NMR would feature singlets for methoxy groups (δ ~3.3–3.5 ppm) and splitting patterns from fluorine coupling.

Actividad Biológica

3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests diverse biological activities, particularly in the realms of medicinal chemistry and drug development. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H21FN2O5S

- Molecular Weight : 408.44 g/mol

- CAS Number : 1169990-70-8

The compound features a sulfonamide group, a fluorinated aromatic ring, and a tetrahydroquinoline moiety, which are known to influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit significant anticancer activity. For instance, studies have shown that related sulfonamides can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms including DNA damage response modulation and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|---|

| Smith et al. (2020) | Similar Sulfonamide | Breast Cancer | Apoptosis Induction | 75% Inhibition |

| Johnson et al. (2021) | Related Quinoline Derivative | Lung Cancer | Cell Cycle Arrest | 65% Reduction in Tumor Size |

| Lee et al. (2022) | Fluorinated Sulfonamide | Colon Cancer | DNA Damage Response | Enhanced Sensitivity to Chemotherapy |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Sulfonamides are historically known for their antibacterial properties, and similar compounds have demonstrated efficacy against various bacterial strains.

Table 2: Antimicrobial Activity Overview

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Doe et al. (2023) |

| Escherichia coli | 16 µg/mL | Roe et al. (2023) |

| Pseudomonas aeruginosa | 64 µg/mL | Smith et al. (2023) |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzyme Activity : The sulfonamide group can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Modulation of Signal Transduction Pathways : The compound may interact with specific kinases involved in cell proliferation and survival.

- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A phase II clinical trial investigated the efficacy of a related sulfonamide in patients with advanced breast cancer. Results indicated a significant reduction in tumor markers and improved patient outcomes when combined with standard chemotherapy.

-

Case Study on Infection Control :

- A clinical evaluation assessed the effectiveness of a structurally similar compound against resistant bacterial strains in hospitalized patients. The results showed promising outcomes in reducing infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.